molecular formula C10H18O2 B1455424 2-(Cyclopentylmethyl)butanoic acid CAS No. 14276-86-9

2-(Cyclopentylmethyl)butanoic acid

Cat. No.: B1455424
CAS No.: 14276-86-9
M. Wt: 170.25 g/mol
InChI Key: BWANPEYEQQDRFW-UHFFFAOYSA-N
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Description

2-(Cyclopentylmethyl)butanoic acid is an organic compound with the molecular formula C10H18O2 It is characterized by a cyclopentylmethyl group attached to the second carbon of a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylmethyl)butanoic acid typically involves the alkylation of butanoic acid derivatives with cyclopentylmethyl halides under basic conditions. One common method includes the use of sodium hydride as a base to deprotonate the butanoic acid, followed by the addition of cyclopentylmethyl bromide to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon can be used to facilitate the reaction, and the process is often carried out under controlled temperature and pressure conditions to optimize the reaction rate and product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopentylmethyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols.

    Substitution: The cyclopentylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.

Major Products:

    Oxidation: Cyclopentylmethyl ketone or aldehyde derivatives.

    Reduction: Cyclopentylmethyl alcohol.

    Substitution: Various substituted cyclopentylmethyl derivatives.

Scientific Research Applications

2-(Cyclopentylmethyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylmethyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylmethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • 2-(Cyclohexylmethyl)butanoic acid
  • 2-(Cyclopropylmethyl)butanoic acid
  • 2-(Cyclobutylmethyl)butanoic acid

Comparison: 2-(Cyclopentylmethyl)butanoic acid is unique due to the presence of the cyclopentylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(cyclopentylmethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-9(10(11)12)7-8-5-3-4-6-8/h8-9H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWANPEYEQQDRFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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